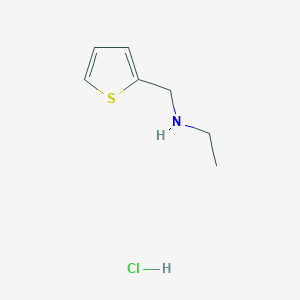

N-(Thiophen-2-ylmethyl)ethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

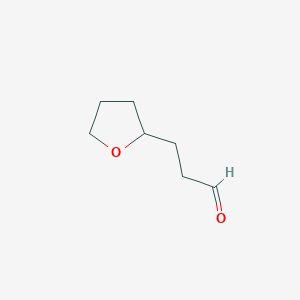

“N-(Thiophen-2-ylmethyl)ethanamine hydrochloride” is a chemical compound with the molecular formula C7H12ClNS . It is used in organic chemistry as a building block for the synthesis of other compounds .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring (a five-membered aromatic ring with one sulfur atom), an ethylamine group (a two-carbon chain with an amine group), and a hydrochloride group . The exact 3D structure could not be found in the available resources.Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 177.70 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the current resources.Applications De Recherche Scientifique

Crystal Structures and Derivative Formation

Preparation, analytical characterization, and crystal structures of N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium hydrochloride and its gold derivative were reported. These compounds exhibit orthorhombic and monoclinic crystal systems, respectively, highlighting their potential in crystallography and materials science (S. A. Silva, N. Masciocchi, & A. Cuin, 2014).

Corrosion Inhibition

A study explored the adsorption and corrosion inhibition of a thiophene Schiff base on mild steel in acidic solutions, indicating its effectiveness as a corrosion inhibitor. This underscores the relevance of thiophene derivatives in protecting industrial materials (D. Daoud et al., 2014).

Synthesis and Applications in Organic Chemistry

Research on the synthesis of 2-(thiophen-2-yl) ethanamine demonstrated a route via Knoevenagel-Doebner condensation, showcasing its utility in organic synthesis and potential applications in pharmaceuticals and materials science (Wei Yun-yang, 2007).

Selective Detection and Imaging

A fluorescent probe based on 7-nitrobenz-2-oxa-1,3-diazole and N,N-bis(thiophen-2-ylmethyl)ethane-1,2-diamine was developed for highly selective detection of Hg2+ in aqueous media and imaging in live cells, highlighting the compound's potential in environmental monitoring and biomedical applications (Youming Shen et al., 2014).

Multifunctional Biocide

2-(Decylthio)ethanamine hydrochloride has been identified as a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae, as well as biofilm and corrosion inhibition properties, demonstrating its versatility in industrial and environmental applications (R. W. Walter & L. M. Cooke, 1997).

Safety and Hazards

While specific safety and hazard information for “N-(Thiophen-2-ylmethyl)ethanamine hydrochloride” was not found, general precautions for handling similar chemical compounds include avoiding contact with skin and eyes, not breathing dust, not ingesting the compound, and storing it in a dry, cool, well-ventilated place .

Propriétés

IUPAC Name |

N-(thiophen-2-ylmethyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS.ClH/c1-2-8-6-7-4-3-5-9-7;/h3-5,8H,2,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDOMUIXSIFWLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CS1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-(2,4-dimethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2718071.png)

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-[3-isopropyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B2718072.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide](/img/structure/B2718073.png)

![{[5-(4-Chlorophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2718074.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2718077.png)

![2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-1-(3,4-dichlorophenyl)ethan-1-one](/img/structure/B2718080.png)

![2-(4-chlorophenoxy)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2718086.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2718089.png)